molecular formula C15H18N4O5S B2565476 methyl 2-(3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamido)acetate CAS No. 1301767-46-3

methyl 2-(3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamido)acetate

Cat. No. B2565476
CAS RN: 1301767-46-3
M. Wt: 366.39
InChI Key: FYMJDHNBAYYICX-UHFFFAOYSA-N
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Description

The compound contains a tolyl group, which is a functional group related to toluene . They have the general formula CH3C6H4−R, where R is a substituent. The relative position of the methyl and the R substituent on the aromatic ring can generate three possible structural isomers: 1,2 (ortho), 1,3 (meta), and 1,4 (para) .


Molecular Structure Analysis

The molecular structure of the compound would be complex due to the presence of the tolyl group and the pyrazole ring. The tolyl group is an aryl group, which is a type of functional group that includes a phenyl ring .


Chemical Reactions Analysis

The tolyl group in the compound can participate in various chemical reactions. For example, tolyl sulfonates are excellent leaving groups in nucleophilic substitutions .

Scientific Research Applications

Future Directions

The future directions for research on this compound would depend on its specific properties and potential applications. Given the biological activities associated with compounds containing a pyrazolone ring , it could be of interest for pharmaceutical research.

properties

IUPAC Name

methyl 2-[[5-methyl-3-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carbonyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O5S/c1-9-4-6-11(7-5-9)19-25(22,23)15-13(10(2)17-18-15)14(21)16-8-12(20)24-3/h4-7,19H,8H2,1-3H3,(H,16,21)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYMJDHNBAYYICX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=NNC(=C2C(=O)NCC(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-(3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamido)acetate

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